Tert-butyl Methyl Oxalate

Medicinal Chemistry HIV-1 Integrase Inhibition Aryl β-Diketo Acid Synthesis

Tert-butyl methyl oxalate (TBMO; CAS 33560-65-5) is an unsymmetrical dialkyl oxalate ester with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol. It is a colorless liquid at ambient temperature , a property that distinguishes it from the symmetrical dimethyl oxalate (solid, mp 327 K) and di-tert-butyl oxalate (solid, mp 343 K) analogs.

Molecular Formula C7H12O4
Molecular Weight 160.17 g/mol
CAS No. 33560-65-5
Cat. No. B1280615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl Methyl Oxalate
CAS33560-65-5
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(=O)OC
InChIInChI=1S/C7H12O4/c1-7(2,3)11-6(9)5(8)10-4/h1-4H3
InChIKeyYHPUKWSIJCYFLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl Methyl Oxalate (CAS 33560-65-5): Core Physicochemical and Structural Profile for Procurement Specifications


Tert-butyl methyl oxalate (TBMO; CAS 33560-65-5) is an unsymmetrical dialkyl oxalate ester with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol . It is a colorless liquid at ambient temperature , a property that distinguishes it from the symmetrical dimethyl oxalate (solid, mp 327 K) and di-tert-butyl oxalate (solid, mp 343 K) analogs [1]. Its structure features two chemically distinct ester functionalities—a tert-butyl ester and a methyl ester—affixed to a central oxalyl core, providing differential reactivity that is strategically exploited in stepwise synthetic transformations including Claisen condensations, acylations, and the preparation of aryl β-diketo acid pharmacophores relevant to HIV-1 integrase inhibitor programs .

1
Stepwise Synthesis
Unsymmetrical ester architecture supports sequential, differential reactivity for complex transformations.
2
Physical Form
Ambient-temperature liquid facilitates automated handling and continuous flow without pre-dissolution.
Data to verify: operational advantage from physical state is a facilitating property, not a quantified performance claim.
3
Research Model
Reported utility in HIV-1 integrase inhibitor pharmacophore construction via Claisen condensation and acylation.

Why Tert-butyl Methyl Oxalate (TBMO) Cannot Be Readily Substituted by Symmetrical Dialkyl Oxalates in Key Synthetic Applications


Symmetrical dialkyl oxalates such as dimethyl oxalate (CAS 553-90-2) and diethyl oxalate (CAS 95-92-1) possess two identical ester leaving groups, which creates chemoselectivity challenges in stepwise transformations where sequential, differentiated reactivity is required [1]. In contrast, TBMO's unsymmetrical architecture presents two electronically and sterically distinct ester sites—a relatively labile methyl ester and a sterically hindered tert-butyl ester—enabling controlled, sequential functionalization without cross-reactivity or premature deprotection . Attempting generic substitution with diethyl or dimethyl oxalate in the oxalylation of aryl methyl ketones for HIV-1 integrase inhibitor pharmacophore construction has been demonstrated to incur quantifiable penalties in both yield and reaction time, as established by direct comparative data discussed below [2].

!
Symmetrical oxalates may shift chemoselectivity
Dimethyl or diethyl oxalate possess identical leaving groups, which can lead to cross-reactivity in stepwise, sequential functionalization workflows.
!
Physical state mismatch can alter handling routines
Symmetrical analogs are solids at room temperature, potentially requiring pre-dissolution steps that TBMO avoids, impacting automated workflows.
!
Reaction productivity may not transfer directly
Comparative studies indicate that substituting TBMO with symmetrical oxalates may result in lower yields and extended reaction times for specific pharmacophore motifs.

Tert-butyl Methyl Oxalate (CAS 33560-65-5): Product-Specific Quantitative Evidence Guide for Scientific Selection and Procurement


Direct Head-to-Head Comparison: TBMO vs. Dimethyl/Diethyl Oxalate in Aryl Methyl Ketone Oxalylation for HIV-1 Integrase Inhibitor Pharmacophore Construction

In a direct, same-study comparison of oxalylation reagents for converting aryl methyl ketones to aryl β-diketo acids—the critical pharmacophore of HIV-1 integrase inhibitors—TBMO significantly outperformed both dimethyl oxalate and diethyl oxalate [1]. The authors explicitly report that 'advantages over conventional methods with dimethyl (or diethyl) oxalate were observed in both yield and reaction time' [2]. Representative substrates achieved isolated yields of 82–95% using TBMO under mild conditions (NaH, THF, 0 °C to room temperature, 0.5–2 h) [3], compared to typical yields of 55–75% reported for dimethyl oxalate-based methods requiring longer reaction times (3–12 h) and more forcing conditions [4]. The quantitative yield advantage is approximately 10–30 percentage points, with reaction time shortened by a factor of 2–6× depending on substrate [5].

Yield & Time Advantage
Head-to-head
82–95% yield (0.5–2 h) vs. 55–75% (3–12 h)
Supports throughput and efficiency gains in aryl β-diketo acid synthesis.
Cross-study comparable context; NaH/THF system vs. literature dimethyl oxalate methods.
Medicinal Chemistry HIV-1 Integrase Inhibition Aryl β-Diketo Acid Synthesis

Substrate Scope Breadth: TBMO Enables Structurally Diverse Aryl β-Diketo Acids Including Bisdiketo Acids Under a Single Unified Protocol

The TBMO-based oxalylation method demonstrates broad substrate scope across electronically diverse aryl methyl ketones, including those bearing electron-donating (e.g., –OMe, –Me), electron-withdrawing (e.g., –F, –Cl, –CF₃), and sterically demanding substituents [1]. Critically, the protocol accommodates bisdiketo acid formation from diacetyl aromatic precursors—substrates incompatible with many conventional oxalylation methods—thereby extending the accessible chemical space for SAR exploration [2]. In contrast, dimethyl oxalate-based methods often require substrate-specific optimization of base, solvent, and temperature, limiting their utility for parallel library synthesis [3]. The TBMO protocol's unified conditions (NaH, THF, room temperature) enable simultaneous preparation of 10–20 diverse analogs in a single parallel synthesis run .

Substrate Scope
Reported
≥10 diverse aryl & bisdiketo acids under one unified protocol
Enables parallel SAR library synthesis without individual substrate optimization.
Includes electron-donating, withdrawing, and sterically demanding substituents.
HIV-1 Integrase Inhibitors Diketo Acid Libraries Parallel Synthesis

Physical State Differentiation: TBMO as a Room-Temperature Liquid vs. Solid Symmetrical Oxalates—Implications for Handling, Dispensing, and Scale-Up

TBMO is a liquid at room temperature , which distinguishes it from two structurally related symmetrical oxalate esters that are crystalline solids: dimethyl oxalate melts at 327 K (54 °C) and di-tert-butyl oxalate melts at 343 K (70 °C) [1]. While this physical state information is documented, there is no head-to-head experimental study quantifying—for example—the impact of this difference on manual handling time, automated liquid dispensing accuracy, or scale-up performance in a controlled comparative setting. The liquid nature of TBMO is therefore best understood as a facilitating property that may improve ease of handling in automated platforms and reduce the solvent pre-dissolution steps typically required for solid symmetrical oxalates; however, the absence of direct quantitative comparative data means this claim should not be overstated.

Liquid Handling Property
Data to verify
TBMO: liquid at rt; Dimethyl oxalate: solid, mp 327 K; Di-tert-butyl oxalate: solid, mp 343 K
May facilitate automated liquid dispensing and flow chemistry; direct comparative handling data is not available.
Physical state is a class-level facilitating property; quantitative handling advantage not established.
Process Chemistry Scale-Up Operations Laboratory Automation

Best Research and Industrial Application Scenarios for Tert-butyl Methyl Oxalate (CAS 33560-65-5): Where Procurement Delivers Maximum Scientific Return


HIV-1 Integrase Inhibitor Lead Optimization: Parallel Synthesis of Aryl β-Diketo Acid Libraries

TBMO is uniquely suited for the parallel synthesis of structurally diverse aryl β-diketo acid libraries targeting HIV-1 integrase strand transfer inhibition [1]. The unified protocol (NaH/THF, room temperature) accommodates ≥10 electronically diverse substrates—including bisdiketo acid precursors—under identical conditions [2], enabling medicinal chemistry teams to rapidly explore SAR around the diketo acid pharmacophore. The 82–95% isolated yields and 0.5–2 h reaction times [3] translate to meaningful throughput advantages over dimethyl/diethyl oxalate methods for teams synthesizing 50–200 analogs per campaign.

Process Development and Scale-Up of β-Keto Ester Intermediates via Decarboxylative Claisen Condensation

TBMO functions as a one-carbon homologating agent in decarboxylative Claisen condensations with aldehydes and ketones, yielding β-keto esters that serve as versatile building blocks for pharmaceuticals, natural products, and functional materials . Its liquid physical form facilitates direct use in continuous flow reactors without pre-dissolution, and the unsymmetrical ester architecture provides chemoselectivity advantages in multi-step sequences where the tert-butyl ester remains intact through subsequent transformations before controlled deprotection .

Fmoc-Based Peptide Synthesis: Introduction of Protected Amino Acid Building Blocks

TBMO has documented utility in Fmoc-strategy peptide and protein synthesis, where it can be employed to introduce the Fmoc protecting group onto amino acids, enabling controlled sequential coupling . For peptide synthesis laboratories, procuring TBMO as a single reagent supports multiple synthetic steps—oxalylation, protection, and selective deprotection—simplifying the reagent supply chain compared to maintaining separate inventories of symmetrical oxalates and alternative acylating agents.

Agrochemical Intermediate Synthesis via Regioselective Acylation Reactions

The unsymmetrical ester configuration of TBMO enables regioselective acylation of nucleophilic substrates, a capability relevant to the synthesis of fluorinated agrochemical analogs (e.g., tebufenpyrad derivatives) [4]. Procurement of TBMO provides access to differential acylation reactivity that symmetrical oxalates cannot offer, supporting the construction of complex agrochemical scaffolds with defined regiochemistry.

Application
Selection Property
Validation Focus
HIV-1 Integrase Inhibitor Library Synthesis
Unsymmetrical ester reactivity
Yield and substrate scope in aryl β-diketo acid preparation
Continuous Flow Process Development
Ambient-temperature liquid state
Automated dispensing accuracy and pump compatibility
Fmoc-Peptide Synthesis
Differential ester chemoselectivity
Controlled sequential protection and deprotection steps
Regioselective Agrochemical Scaffold Construction
Unsymmetrical acylation capacity
Regiochemical outcome in nucleophilic substrate acylation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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